2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound that features a pyrrolidine ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the construction of the pyrrolidine ring followed by the attachment of the pyridine moiety. One common method involves the reaction of a pyridine derivative with a pyrrolidine precursor under specific conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxyl group on the pyridine ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of 2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylic acid.
Reduction: Formation of 2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and pyridine moiety allow it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-dione: Known for its biological activity and used in medicinal chemistry.
Prolinol: A pyrrolidine derivative with hydroxyl groups, used in various chemical reactions.
Uniqueness: 2-(6-Hydroxy-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group, which provide distinct reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(5-methyl-6-oxo-1H-pyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-8-5-9(6-12-11(8)15)10-3-2-4-13(10)7-14/h5-7,10H,2-4H2,1H3,(H,12,15) |
InChI Key |
WDIOIKDMHNTGQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=O)C2CCCN2C=O |
Origin of Product |
United States |
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